2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)ace tamide
Description
The compound 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-methoxyphenyl moiety. The thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3-methoxyphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in anti-inflammatory and anti-exudative drug discovery .
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-25-13-7-5-6-12(10-13)20-16(24)11-27-18-22-21-17(23(18)19)14-8-3-4-9-15(14)26-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
QRXORJWMAYQRIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Carbonyl Derivatives
A cyclocondensation reaction between thiosemicarbazide and 2-methoxybenzaldehyde under acidic conditions forms the 1,2,4-triazole ring. For example, refluxing equimolar quantities in acetic acid (120°C, 8–12 hours) yields 4-amino-5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol (intermediate I) with ~75% efficiency.
Key Parameters
Stepwise Assembly via Hydrazine Intermediates
Alternative approaches begin with 4-amino-1,2,4-triazole, which undergoes electrophilic substitution at position 5. Reaction with 2-methoxyphenylboronic acid in a Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) introduces the aryl group. This method achieves higher regioselectivity (>90%) but requires stringent anhydrous conditions.
Acetamide Group Functionalization
The final step introduces the N-(3-methoxyphenyl)acetamide group. Two strategies are prevalent:
Acylation of Amine Intermediates
Reacting 3-methoxyaniline with chloroacetyl chloride in dichloromethane (0–5°C, 2 hours) forms 2-chloro-N-(3-methoxyphenyl)acetamide, which subsequently couples with intermediate I via thioether formation.
Direct Amidation
A one-pot approach involves treating the thiol-triazole intermediate with 3-methoxyphenyl isocyanate in THF, catalyzed by DMAP (4-dimethylaminopyridine). This method bypasses halogenated intermediates, achieving 68% yield with fewer purification steps.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactor Systems
Microreactor technology minimizes side reactions during cyclocondensation. For example, a tubular reactor (residence time: 10 minutes, 130°C) improves triazole ring formation yield to 85%.
Purification Techniques
-
Crystallization: Ethanol/water mixtures (7:3 v/v) recrystallize the final compound to >98% purity.
-
Chromatography: Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | 75 | 95 | 14 | Moderate |
| Stepwise Assembly + Amidation | 68 | 92 | 10 | High |
| Continuous Flow Synthesis | 85 | 98 | 6 | Industrial |
Key Findings
-
Continuous flow systems outperform batch reactors in yield and time.
-
Thiol-ene click chemistry reduces hazardous waste but requires UV infrastructure.
-
Direct amidation simplifies step count but sacrifices yield.
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
The 2-methoxyphenyl group’s ortho-substitution induces steric hindrance, favoring position 5 substitution. Using bulky bases (e.g., DBU) enhances selectivity to >90%.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution but complicate recycling. Recent studies propose cyclopentyl methyl ether (CPME) as a greener alternative.
Byproduct Mitigation
Unreacted thiol intermediates often contaminate final products. Quenching with excess N-ethylmaleimide (NEM) before purification reduces thiol byproducts by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of methoxybenzaldehyde or methoxybenzoic acid, while reduction of the triazole ring can yield triazoline derivatives.
Scientific Research Applications
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target enzyme or receptor. The methoxyphenyl groups can enhance the compound’s binding affinity and selectivity, while the acetamide moiety can modulate its solubility and stability.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the triazole ring and acetamide group. Key variations include:
*Estimated based on structural analogs.
Key Observations :
- Electron-Donating vs. In contrast, chloro () and trifluoromethyl () groups increase lipophilicity and may favor hydrophobic binding pockets .
- Solubility vs. Permeability : The dual methoxy groups in the target compound likely improve aqueous solubility compared to chloro or trifluoromethyl analogs but may reduce blood-brain barrier penetration .
Anti-Inflammatory Activity
- AS111 () : Exhibits 1.28× higher anti-inflammatory activity than diclofenac in formalin-induced edema models, attributed to the pyridyl group’s ability to modulate cyclooxygenase (COX) enzymes .
- Furan-2-yl Derivatives () : Anti-exudative activity comparable to diclofenac (10 mg/kg dose) via inhibition of prostaglandin synthesis. The target compound’s methoxy groups may similarly target COX pathways but with distinct pharmacokinetics .
Metabolic Stability
Biological Activity
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a triazole ring and various substituents suggests diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 461.5 g/mol. Its structure includes a triazole ring, an acetamide group, and methoxy phenyl substituents, which contribute to its pharmacological properties.
Research indicates that compounds containing triazole moieties often exhibit interactions with specific biological targets, potentially inhibiting enzymes or receptors critical for cellular functions. The mechanism of action for this compound likely involves binding to molecular targets involved in disease pathways, which may lead to therapeutic effects against various conditions.
Antimicrobial Properties
The triazole ring is known for its antifungal properties. Studies have shown that derivatives of triazoles can effectively inhibit the growth of fungi such as Candida species. The unique substituents on this compound may enhance its interaction with fungal cell membranes or metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)] have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10.28 | |
| Compound B | A549 (lung cancer) | 0.28 | |
| Compound C | HepG2 (liver cancer) | 8.107 |
These findings suggest that the compound may also possess similar cytotoxic properties, warranting further investigation into its efficacy against specific cancer types.
Study on Cytotoxicity
A review on thiadiazole derivatives indicated that modifications in the structure significantly affect their anticancer activity. Notably, compounds with specific substitutions showed enhanced inhibition against breast carcinoma cell lines compared to standard treatments like doxorubicin . This emphasizes the importance of structural optimization in developing effective anticancer agents.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various targets. These studies revealed potential interactions with proteins involved in cancer progression and cell cycle regulation, supporting its role as a candidate for further pharmacological evaluation.
Q & A
Q. Critical Parameters :
- Solvent polarity (ethanol vs. DMF) affects reaction kinetics.
- Temperature control prevents side reactions (e.g., oxidation of thioether groups) .
Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and confirms acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 454.12) and fragmentation patterns .
- IR Spectroscopy : Identifies key functional groups (N-H stretch at 3300 cm⁻¹, C=O at 1650 cm⁻¹) .
Data Interpretation Tip : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) to resolve ambiguities .
Advanced: How do substituent variations on the triazole ring influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance antimicrobial activity but reduce solubility.
- Methoxy Groups : Improve pharmacokinetic profiles by modulating lipophilicity (logP) .
Q. Experimental Design :
Synthesize analogs with systematic substituent changes.
Test in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity).
Q. Solutions :
- Flow Chemistry : Enables continuous synthesis with real-time monitoring (e.g., Uniqsis FlowSyn).
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation during storage .
Q. Scale-Up Data :
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 85 | 95 |
| 100 | 72 | 92 |
| 500 | 65 | 89 |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
